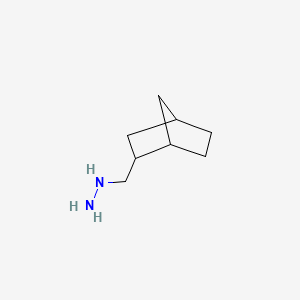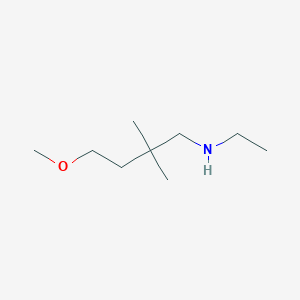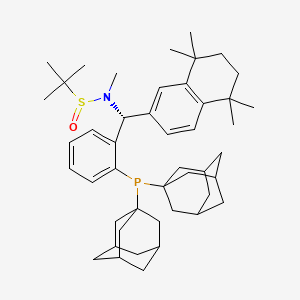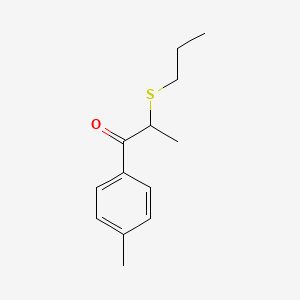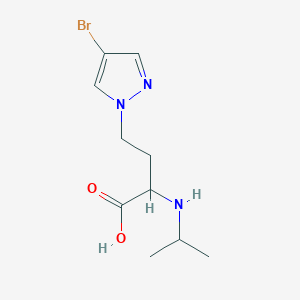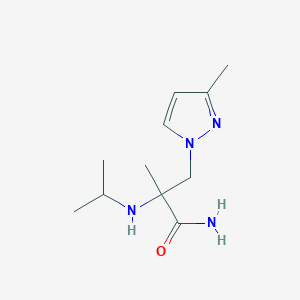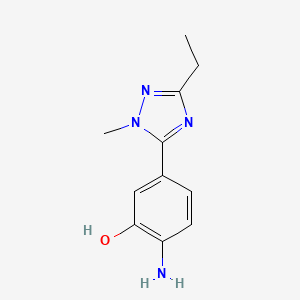
2-Amino-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenol is a heterocyclic compound that features both an amino group and a hydroxyl group attached to a benzene ring, along with a triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenol typically involves the reaction of 3-ethyl-1-methyl-1h-1,2,4-triazole with a suitable phenol derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Amino-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学的研究の応用
2-Amino-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Amino-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
類似化合物との比較
Similar Compounds
- 2-Amino-5-(3-methyl-1h-1,2,4-triazol-5-yl)phenol
- 2-Amino-5-(3-ethyl-1h-1,2,4-triazol-5-yl)phenol
- 2-Amino-5-(3-ethyl-1-methyl-1h-1,2,3-triazol-5-yl)phenol
Uniqueness
2-Amino-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)phenol is unique due to the specific substitution pattern on the triazole ring, which can influence its chemical reactivity and biological activity.
特性
分子式 |
C11H14N4O |
|---|---|
分子量 |
218.26 g/mol |
IUPAC名 |
2-amino-5-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C11H14N4O/c1-3-10-13-11(15(2)14-10)7-4-5-8(12)9(16)6-7/h4-6,16H,3,12H2,1-2H3 |
InChIキー |
BWIUCJYMRIZHLT-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C(=N1)C2=CC(=C(C=C2)N)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13644064.png)



